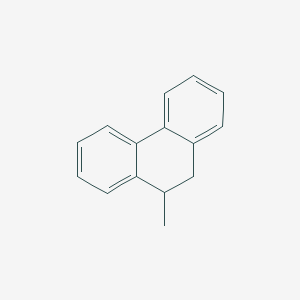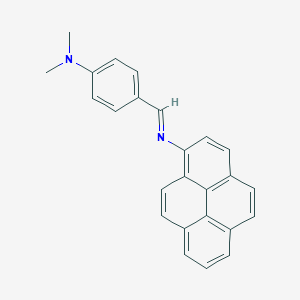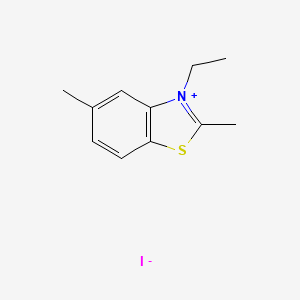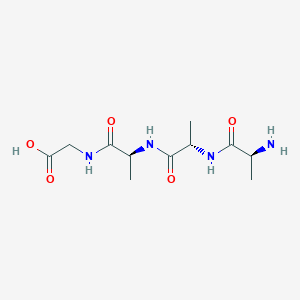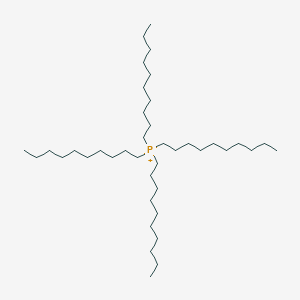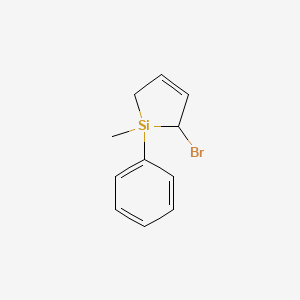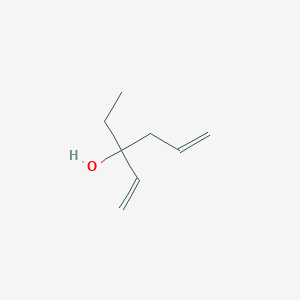
3-Ethylhexa-1,5-dien-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethylhexa-1,5-dien-3-ol is an organic compound with the molecular formula C8H14O. It is a member of the alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is notable for its unique structure, which includes two double bonds and an ethyl group attached to the hexadiene backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylhexa-1,5-dien-3-ol typically involves the reaction of appropriate dienes with ethylating agents under controlled conditions. One common method is the hydroboration-oxidation of 3-ethyl-1,5-hexadiene. This process involves the addition of borane (BH3) to the diene, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods: Industrial production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or platinum can be used to facilitate the addition of ethyl groups to the hexadiene backbone. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethylhexa-1,5-dien-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: SOCl2 in the presence of pyridine.
Major Products Formed:
Oxidation: Formation of 3-ethylhexa-1,5-dien-3-one.
Reduction: Formation of 3-ethylhexane.
Substitution: Formation of 3-ethylhexa-1,5-dien-3-yl chloride.
Aplicaciones Científicas De Investigación
3-Ethylhexa-1,5-dien-3-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-Ethylhexa-1,5-dien-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, altering their activity. The double bonds in the compound can participate in electrophilic addition reactions, affecting cellular signaling pathways.
Comparación Con Compuestos Similares
1,5-Hexadien-3-ol: Similar structure but lacks the ethyl group.
3,5-Dimethyl-1-hexyn-3-ol: Contains a triple bond instead of double bonds.
3,3,6-Trimethylhepta-1,5-dien-4-one: Contains additional methyl groups and a ketone functional group.
Uniqueness: 3-Ethylhexa-1,5-dien-3-ol is unique due to its specific arrangement of double bonds and the presence of an ethyl group, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various synthetic and research applications.
Propiedades
Número CAS |
40085-13-0 |
|---|---|
Fórmula molecular |
C8H14O |
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
3-ethylhexa-1,5-dien-3-ol |
InChI |
InChI=1S/C8H14O/c1-4-7-8(9,5-2)6-3/h4-5,9H,1-2,6-7H2,3H3 |
Clave InChI |
CRYPRYCEJPCFOG-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC=C)(C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


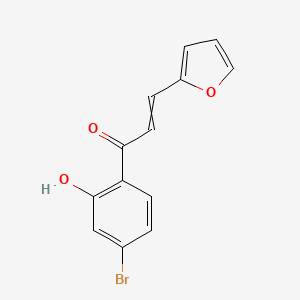
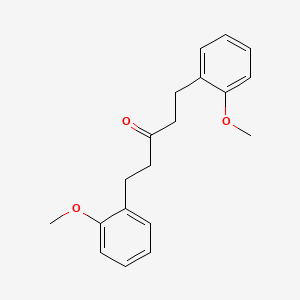
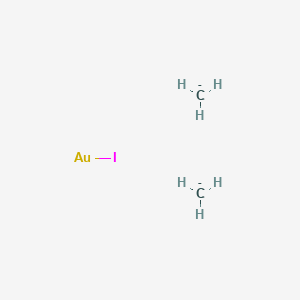
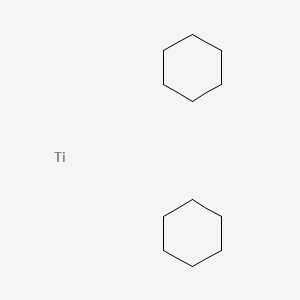
![Hydron;[3-(hydroxymethyl)-1,4,6,9-tetraoxa-5-boranuidaspiro[4.4]nonan-8-yl]methanol](/img/structure/B14656140.png)
![N'-{[4-(Dimethylamino)phenyl]methylidene}hydrazinecarbothiohydrazide](/img/structure/B14656148.png)
